(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid
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Overview
Description
(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid is a chiral amino acid derivative that features an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, 3-amino-5-methylisoxazole can be prepared by the reaction of hydroxylamine with 3-methyl-2-butanone.
Amino Acid Coupling: The isoxazole derivative is then coupled with a suitable amino acid precursor under conditions that favor the formation of the desired chiral center. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the chiral center play crucial roles in binding affinity and selectivity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Shares the isoxazole ring but lacks the amino acid moiety.
N-(5-Methylisoxazol-3-yl)malonamide: Contains the isoxazole ring and amide groups, used in crystallization studies.
Uniqueness
(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid is unique due to its combination of the isoxazole ring and the chiral amino acid structure. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4-3-6(9-12-4)8-5(2)7(10)11/h3,5H,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCCLEKLPWMZAG-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N[C@@H](C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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